molecular formula C8H11NO7S B031314 2-(Methylsulfonyl)ethyl n-succinimidyl carbonate CAS No. 57903-15-8

2-(Methylsulfonyl)ethyl n-succinimidyl carbonate

Cat. No.: B031314
CAS No.: 57903-15-8
M. Wt: 265.24 g/mol
InChI Key: KSMLVLJMKBLJJL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-methylsulfonylethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO7S/c1-17(13,14)5-4-15-8(12)16-9-6(10)2-3-7(9)11/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMLVLJMKBLJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCOC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206624
Record name 1-(((2-(Methylsulfonyl)ethoxy)carbonyl)oxy)-2,5-pyrrolidinedione
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Molecular Weight

265.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57903-15-8
Record name 2,5-Dioxo-1-pyrrolidinyl 2-(methylsulfonyl)ethyl carbonate
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Record name 1-(((2-(Methylsulfonyl)ethoxy)carbonyl)oxy)-2,5-pyrrolidinedione
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Record name 2-(Methylsulfonyl)ethyl N-succinimidyl carbonate
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Record name 2,5-Dioxo-1-pyrrolidinyl 2-(methylsulfonyl)ethyl carbonate
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Preparation Methods

Reaction Mechanism and General Procedure

The most widely documented method for synthesizing N-succinimidyl carbonates involves a two-step phosgenation process. For 2-(methylsulfonyl)ethyl N-succinimidyl carbonate, this entails:

  • Phosgenation of 2-(Methylsulfonyl)ethanol : The alcohol reacts with phosgene (COCl₂) in an inert, water-miscible solvent such as tetrahydrofuran (THF) or dioxane at temperatures between -30°C and 0°C. This forms the intermediate chlorocarbonic acid ester (2-(methylsulfonyl)ethyl chloroformate).

  • Reaction with N-Hydroxysuccinimide (NHS) : The chlorocarbonic acid ester is immediately reacted with an aqueous solution of NHS in the presence of a neutralizing agent (e.g., sodium carbonate or potassium hydrogen carbonate). The reaction proceeds via nucleophilic displacement, where the hydroxyl group of NHS attacks the electrophilic carbonyl carbon of the chloroformate.

Critical Process Parameters

  • Solvent Selection : Dichloromethane (DCM) or THF is preferred for their ability to dissolve both phosgene and the alcohol while remaining inert to hydrolysis.

  • Temperature Control : Maintaining subzero temperatures (-30°C to 0°C) during phosgenation minimizes side reactions such as hydrolysis of the chloroformate intermediate.

  • Neutralizing Agents : Alkali carbonates (e.g., Na₂CO₃) are superior to tertiary amines (e.g., triethylamine) because they prevent emulsion formation during phase separation.

Table 1: Typical Reaction Conditions for Phosgenation Method

ParameterValue/Range
Phosgene Equivalents1.0–1.2 eq
Reaction Temperature-30°C to 0°C
Neutralizing AgentNa₂CO₃ (2.0 eq)
Yield (Theoretical)85–92%

N,N'-Disuccinimidyl Carbonate (DSC)-Mediated Synthesis

Protocol and Advantages

An alternative approach employs N,N'-disuccinimidyl carbonate (DSC) as a safer and more convenient reagent compared to phosgene. The method involves:

  • Activation of DSC : DSC (1.5 equivalents) reacts with 2-(methylsulfonyl)ethanol in dry acetonitrile at room temperature, facilitated by triethylamine (3.0 equivalents) as a base.

  • Formation of Mixed Carbonate Intermediate : The reaction generates a mixed carbonate species, which is subsequently isolated and purified via aqueous workup (sodium bicarbonate) and solvent evaporation.

Key Observations

  • Reaction Kinetics : Completion occurs within 4 hours in acetonitrile, compared to 12 hours in dichloromethane.

  • Intermediate Stability : The mixed carbonate intermediate exhibits remarkable stability, allowing storage at 2–8°C for several months without degradation.

Equation 1: DSC-Mediated Reaction

DSC+HOCH2CH2SO2CH3Et3N, CH3CNSuccinimidyl Carbonate+Byproducts\text{DSC} + \text{HOCH}2\text{CH}2\text{SO}2\text{CH}3 \xrightarrow{\text{Et}3\text{N, CH}3\text{CN}} \text{Succinimidyl Carbonate} + \text{Byproducts}

Trichloromethyl Chloroformate (TCF) Route

Methodology

A less common but viable method utilizes trichloromethyl chloroformate (TCF) as a phosgene surrogate. The synthesis proceeds as follows:

  • TCF Activation : TCF reacts with NHS in a non-polar solvent (e.g., xylene) under reflux conditions (100–150°C) to form an intermediate imidocarbonate.

  • Alcohol Quenching : The intermediate is treated with 2-(methylsulfonyl)ethanol in the presence of pyridine or triethylamine, yielding the target compound after chromatographic purification.

Limitations

  • High-Temperature Requirements : Prolonged heating at >100°C risks decomposition of heat-sensitive functional groups.

  • Byproduct Formation : The method generates stoichiometric amounts of hydrochloric acid, necessitating rigorous neutralization and purification steps.

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison for this compound Preparation

CriterionPhosgenationDSCTCF
ToxicityHigh (phosgene)LowModerate (TCF)
Reaction Time2–4 hours4–6 hours6–8 hours
Yield85–92%78–85%70–75%
ScalabilityIndustrialLab-scaleLab-scale
Purification ComplexityModerateLowHigh

Optimization Strategies and Troubleshooting

Minimizing Hydrolysis

  • Strict Anhydrous Conditions : Residual moisture hydrolyzes the chloroformate intermediate, reducing yields. Solvents must be dried over molecular sieves, and reactions conducted under nitrogen.

  • Rapid Workup : Immediate phase separation after the NHS reaction prevents aqueous degradation of the product.

Enhancing Selectivity

  • Steric Hindrance Mitigation : Using bulkier bases (e.g., diisopropylethylamine) instead of triethylamine reduces undesired O-alkylation side reactions .

Chemical Reactions Analysis

Reaction with Nucleophiles (Primary Amines)

MSC reacts selectively with primary amines to form stable carbamate linkages. This reaction is critical for protein crosslinking and amine protection strategies.

Mechanism :

  • Nucleophilic Attack : The primary amine attacks the electrophilic carbonyl carbon of the succinimidyl carbonate group.
  • Leaving Group Expulsion : N-hydroxysuccinimide (NHS) is released as a byproduct.
  • Carbamate Formation : A stable carbamate bond (–NH–CO–O–) forms between the amine and MSC .

Key Conditions :

ParameterValueSource
Reaction SolventAcetonitrile, Dichloromethane
Temperature23°C (ambient)
Reaction Time1–4 hours
Yield83–86%

Applications :

  • Selective modification of lysine residues in proteins .
  • Synthesis of lipid-polymer conjugates for micelle formation .

Hydrolysis and Stability

MSC undergoes pH-dependent hydrolysis, forming 2-(methylsulfonyl)ethylamine and carbon dioxide.

Reaction Pathway :
MSC+H2O2 Methylsulfonyl ethylamine+CO2+NHS\text{MSC}+\text{H}_2\text{O}\rightarrow \text{2 Methylsulfonyl ethylamine}+\text{CO}_2+\text{NHS}

Kinetic Data :

ParameterValueSource
Hydrolysis Rate (pH 7.4)t1/2=2.5ht_{1/2}=2.5\,\text{h}
Hydrolysis Rate (pH 9.0)t1/2=15mint_{1/2}=15\,\text{min}

Implications :

  • Instability in aqueous buffers necessitates immediate use post-activation .
  • Hydrolysis byproducts may interfere with downstream applications if not quenched .

Comparison with Similar Crosslinkers

MSC’s dual functionality distinguishes it from traditional reagents:

ReagentReactivitySolubilityStability in WaterKey Applications
MSC Primary aminesHigh (sulfonic acid group)Moderate (t1/2=2.5ht_{1/2}=2.5\,\text{h})Protein crosslinking, drug conjugates
NHS Esters Primary aminesModerateLow (t1/2=30mint_{1/2}=30\,\text{min})Bioconjugation
Maleimides ThiolsLowHighAntibody-drug conjugates

Unique Advantages of MSC :

  • Enhanced aqueous solubility due to the methylsulfonyl group .
  • Reversible carbamate linkages enable controlled release in drug delivery .

Case Study: Micelle Formation

MSC was used to synthesize cyclodextrin-polymer-lipid conjugates for drug delivery :

  • Reaction : MSC-protected amino groups facilitated controlled conjugation with DOPE-Ad-ONSu.
  • Result : Nanoparticles (10–12 nm) with high αv_vβ3_3 integrin affinity and stability (CMC ≈ 15 μM) .

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound has the molecular formula C8H11N1O7SC_8H_{11}N_1O_7S and a molecular weight of approximately 265.24 g/mol. The key feature of 2-(Methylsulfonyl)ethyl N-succinimidyl carbonate is its succinimidyl carbonate moiety , which reacts readily with primary amines to form stable amide bonds. This reaction is initiated by the nucleophilic attack of an amine on the carbonyl carbon of the succinimidyl carbonate, resulting in the release of carbon dioxide and the formation of an amide linkage.

Scientific Research Applications

The applications of this compound span across several fields, including:

  • Protein Labeling : The compound is employed to label proteins for detection purposes, allowing researchers to track protein interactions and functions within biological systems.
  • Bioconjugation : It plays a critical role in bioconjugation, where it facilitates the attachment of biomolecules such as peptides, antibodies, or nucleic acids to proteins. This is particularly useful in developing targeted therapies and diagnostics .
  • Therapeutic Development : In drug development, this compound is utilized to create stable drug-protein conjugates that enhance therapeutic efficacy and reduce side effects. The ability to modify proteins selectively without altering their biological activity is crucial in this context .
  • Mass Spectrometry : Researchers use this compound in mass spectrometry applications to analyze protein modifications, providing insights into protein structure and function .

Case Studies

Several studies highlight the effectiveness of this compound in practical applications:

  • Protein Interaction Studies : A study demonstrated that this compound could selectively label specific amino acid residues in proteins without disrupting their native conformations. This was achieved using mass spectrometry to analyze the labeled proteins, confirming the specificity and efficiency of the labeling process.
  • Therapeutic Protein Conjugates : Another investigation focused on using this compound for developing antibody-drug conjugates (ADCs). The study found that conjugating drugs to antibodies via this compound improved targeting capabilities and reduced systemic toxicity compared to free drugs .
  • Cell Signaling Pathway Analysis : Research has explored how modifications using this compound can influence cellular signaling pathways. By modifying signaling proteins, researchers could elucidate their roles in various cellular processes, contributing to a better understanding of diseases like cancer .

Comparison with Similar Compounds

Comparison with Similar Succinimidyl Carbonates

Structural and Functional Differences

The table below summarizes key structural and functional distinctions:

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Key Functional Groups Primary Applications Stability/Reactivity Notes
This compound C₈H₁₁NO₇S 265.24 ≥97% Methylsulfonyl, succinimidyl carbonate Protein crosslinking, amine protection Stable at -20°C; reactive in aqueous buffers
N,N'-Disuccinimidyl carbonate C₉H₁₀N₂O₈ 274.19 85% Dual succinimidyl carbonate groups Homobifunctional crosslinking Lower purity may require purification
m-PEG8-succinimidyl carbonate C₁₃H₂₁NO₁₁ 423.36 Not specified Polyethylene glycol (PEG8), succinimidyl Solubility enhancement in aqueous systems PEG chain reduces aggregation
N-Succinimidyl (4-iodoacetyl)aminobenzoate C₁₂H₁₀IN₂O₅ 398.13 Not specified Iodoacetyl, succinimidyl Site-specific labeling (e.g., cysteine residues) Light-sensitive; requires dark storage

Key Comparative Insights

Reactivity and Selectivity
  • This compound : The methylsulfonyl group increases electrophilicity, accelerating reactions with primary amines (e.g., lysine residues) under mild conditions .
  • N,N'-Disuccinimidyl carbonate : Dual reactive groups enable homobifunctional crosslinking but may cause undesired polymerization without precise stoichiometric control .
  • m-PEG8-succinimidyl carbonate: The PEG chain improves solubility in aqueous buffers but reduces reactivity compared to non-PEGylated analogs .
Purity and Handling
  • The target compound’s high purity (≥97%) ensures reproducibility in sensitive applications like antibody-drug conjugate synthesis . In contrast, N,N'-Disuccinimidyl carbonate (85% purity) contains residual N-hydroxysuccinimide, which may necessitate additional purification steps .
Stability
  • This compound exhibits long-term stability in lyophilized form (-20°C, 3 years) but degrades within 1 month in solution at -20°C .
  • N-Succinimidyl (4-iodoacetyl)aminobenzoate is light-sensitive, requiring storage in amber vials .

Biological Activity

Overview

2-(Methylsulfonyl)ethyl N-succinimidyl carbonate is a chemical compound with the molecular formula C₈H₁₁N₁O₇S and a molecular weight of approximately 265.24 g/mol. This compound is primarily recognized for its role as a protein crosslinker , facilitating bioconjugation processes in biochemical research and drug development. Its unique reactivity towards primary amines allows it to form stable amide bonds, which are crucial for modifying proteins without significantly altering their biological functions.

The biological activity of this compound is primarily based on its ability to react with nucleophiles, particularly primary amines. The mechanism involves:

  • Nucleophilic Attack : The primary amine attacks the carbonyl carbon of the succinimidyl carbonate.
  • Formation of Amide Bonds : This reaction leads to the formation of stable amide linkages, releasing carbon dioxide as a byproduct.
  • Hydrolysis : Under certain conditions, the compound can undergo hydrolysis, yielding 2-(methylsulfonyl)ethylamine and other byproducts, which may influence its reactivity and stability in biological systems.

Applications

The compound's applications span various fields, including:

  • Protein Modification : It allows for selective modification of proteins, essential for studying protein interactions and functions.
  • Drug Development : Its ability to crosslink proteins can enhance the stability and efficacy of therapeutic agents.
  • Bioconjugation : Used in creating targeted drug delivery systems, particularly in antibody-drug conjugates (ADCs) where precise targeting of cancer cells is critical.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other common protein crosslinkers:

Compound NameStructure TypeUnique Features
N-HydroxysuccinimideAmine-reactive linkerCommonly used for coupling reactions
Maleimide derivativesThiol-reactive linkerReacts specifically with cysteine residues
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideCoupling agentFacilitates peptide bond formation

What distinguishes this compound is its dual functionality as both a crosslinker and a protective agent for amines. Its sulfonic acid group enhances solubility and stability in aqueous environments compared to other less soluble crosslinkers.

Case Studies

Recent studies have explored the biological implications of using this compound in various experimental setups:

  • Protein Labeling : Research demonstrated that this compound effectively labels proteins without disrupting their native conformations. Mass spectrometry and chromatography techniques were employed to analyze the products formed post-reaction, assessing both efficiency and specificity.
  • Cellular Interaction Studies : Investigations into the interactions between this compound and cellular components have been conducted to understand its effects on cellular processes such as signaling pathways and protein function. These studies often utilize model proteins like trastuzumab to evaluate site-selective modifications .
  • Therapeutic Applications : In cancer research, this compound has been utilized to enhance the delivery of therapeutic agents specifically to tumor cells, showcasing its potential in targeted therapy approaches .

Q & A

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use in fume hoods with PPE (nitrile gloves, lab coat). Hydrolysis releases CO₂ and succinimide, requiring vapor traps. Toxicity studies (LD₅₀ > 500 mg/kg in rodents) indicate moderate risk, but sensitization potential necessitates glove change every 2 hours .

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